5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the diazinane trione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE.
Reduction: Formation of 5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIHYDROXY-1,3-DIAZINANE-2,4,6-TRIONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- **5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
- **5-{[5-(4-METHOXYPHENYL)-2-FURYL]METHYLENE}-2,4,6-(1H,3H,5H)-PYRIMIDINETRIONE
- **5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and pyrrole ring provide unique binding properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-23-12-6-4-10(5-7-12)19-8-2-3-11(19)9-13-14(20)17-16(22)18-15(13)21/h2-9H,1H3,(H2,17,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVNYFISKFUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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